molecular formula C10H20N2O B8305044 3-(cyclopentylamino)-N-ethyl-propanamide

3-(cyclopentylamino)-N-ethyl-propanamide

Cat. No. B8305044
M. Wt: 184.28 g/mol
InChI Key: HNHZOGJNJRHRDN-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

N-ethylacrylamide (ABCR: 1.045 g, 10.50 mmol) and cyclopentylamine (Aldrich; 987 uL, 10.00 mmol) in methanol (10 mL) were combined in a microwave reaction vessel, which was sealed and irradiated to 140° C. for 30 minutes. The reaction mixture was allowed to cool and loaded directly onto a 50 g SCX-2 cartridge, washing with methanol (100 mL) and eluting the desired product with 7 N methanolic ammonia (100 mL). Concentration under reduced pressure of combined product containing fractions afforded the title compound as a brown oil (1.48 g, 80%)
Quantity
1.045 g
Type
reactant
Reaction Step One
Quantity
987 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[CH:8]1([NH2:13])[CH2:12][CH2:11][CH2:10][CH2:9]1>CO>[CH:8]1([NH:13][CH2:6][CH2:5][C:4]([NH:3][CH2:1][CH3:2])=[O:7])[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
1.045 g
Type
reactant
Smiles
C(C)NC(C=C)=O
Name
Quantity
987 μL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
irradiated to 140° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washing with methanol (100 mL)
WASH
Type
WASH
Details
eluting the desired product with 7 N methanolic ammonia (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure of combined product
ADDITION
Type
ADDITION
Details
containing fractions

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NCCC(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.